molecular formula C15H20ClN3O3S B2651192 N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea CAS No. 866017-91-6

N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea

Cat. No.: B2651192
CAS No.: 866017-91-6
M. Wt: 357.85
InChI Key: OTFNRKWLWWMZLI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3S/c1-2-9-17-15(20)18-13-7-10-19(11-8-13)23(21,22)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFNRKWLWWMZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.

    Formation of N-allyl-4-piperidinylamine: This step involves the reaction of allylamine with 4-piperidone under suitable conditions.

    Coupling Reaction: The final step involves the coupling of N-allyl-4-piperidinylamine with 4-chlorophenylsulfonyl chloride to form N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea. For instance, derivatives of thiourea have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Research indicates that related thiourea derivatives exhibit notable antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

3. Enzyme Inhibition

Studies have also explored the enzyme inhibition potential of this compound. For example, it has been shown to inhibit calf intestinal alkaline phosphatase, which is crucial for various biochemical pathways. The inhibition kinetics and binding interactions have been characterized using methods such as Lineweaver-Burk plots, revealing that certain derivatives exhibit competitive inhibition .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Urea Linkage : This step is critical for establishing the core structure necessary for biological activity.
  • Sulfonamide Formation : The introduction of the sulfonamide group enhances solubility and biological activity.

Researchers are continuously exploring modifications to improve efficacy, reduce toxicity, and enhance pharmacokinetic properties. For instance, modifications to the piperidine ring or sulfonyl group can significantly impact the compound's biological profile .

Case Study 1: Anticancer Evaluation

A study evaluated a series of thiourea derivatives, including those structurally related to this compound, for their anticancer activity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Assays

Another investigation focused on the antimicrobial efficacy of related compounds against a panel of bacterial strains. The study reported that specific derivatives demonstrated significant inhibition zones in disk diffusion assays, suggesting strong antimicrobial properties that warrant further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Critical Analysis of Key Differences

  • 4-Fluorophenylsulfonyl : Lower steric hindrance but stronger electron withdrawal, possibly altering target affinity.
  • Substituent Effects on Bioavailability :
    • Allyl group (target) vs. benzyl : Allyl’s smaller size may reduce metabolic degradation compared to benzyl’s susceptibility to oxidative cleavage.
    • Thiourea vs. urea: Thiourea’s higher lipophilicity improves absorption but may increase off-target interactions.

Notes

  • Therapeutic Potential: Mitochondrial targeting observed in MPCU suggests diarylsulfonylureas may have applications in oncology or metabolic disorders.
  • Safety Considerations : Thiourea analogues (e.g., ) may pose higher toxicity risks due to sulfur’s reactivity, warranting careful toxicity profiling.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.
  • Use chilled water to precipitate intermediates for higher purity .

How can spectroscopic techniques (IR, NMR, MS) resolve structural ambiguities in urea derivatives like this compound?

Q. Basic Research Focus

  • IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and sulfonyl S=O bonds (~1150–1350 cm⁻¹) .
  • ¹H/¹³C-NMR : Identify allyl protons (δ 5.1–5.9 ppm, multiplet) and piperidinyl CH₂ groups (δ 1.5–3.5 ppm). The 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.4–7.8 ppm) .
  • EI-MS : Look for molecular ion peaks matching the molecular formula (C₁₆H₁₉ClN₃O₃S, expected [M⁺] at ~368 m/z) and fragments like [M-Cl]⁺ .

What biological assays are suitable for evaluating the insecticidal or enzyme-inhibitory potential of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or proteases using fluorometric assays. The sulfonyl group may interact with catalytic serine residues .
  • Insecticidal Activity : Follow protocols from benzoylurea analogs (e.g., lethal concentration LC₅₀ assays on mites or whitefly larvae). Urea derivatives disrupt chitin synthesis in insects .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess selectivity .

How do structural modifications (e.g., allyl vs. aryl groups) impact the biological activity of such urea derivatives?

Q. Advanced Research Focus

  • Allyl Group : Enhances solubility and may participate in Michael addition reactions in biological systems. Compare with phenyl analogs to study steric effects .
  • Sulfonyl Group : Critical for hydrogen bonding with target enzymes. Replace 4-chlorophenyl with 4-methoxyphenyl to evaluate electronic effects on activity .
  • Piperidinyl Substitution : Modify the piperidine ring (e.g., methyl groups) to assess conformational flexibility and receptor binding .

How can researchers address contradictions in reported biological activity data for sulfonylurea compounds?

Q. Advanced Research Focus

  • Assay Variability : Standardize protocols (e.g., fixed pH, temperature) to reduce discrepancies. For example, insecticidal activity varies with larval stage and solvent used .
  • Purity Verification : Use HPLC to confirm compound purity (>99%). Impurities from incomplete sulfonylation (e.g., residual piperidine) may skew results .
  • Computational Modeling : Perform molecular docking to reconcile divergent activity data. For instance, a sulfonyl group’s orientation in AChE’s active site may explain potency differences .

What computational tools are recommended for predicting the physicochemical properties and ADMET profile of this compound?

Q. Advanced Research Focus

  • LogP and Solubility : Use SwissADME or MarvinSuite to predict logP (~2.8) and aqueous solubility (moderate due to sulfonyl and urea groups) .
  • Metabolism : Simulate cytochrome P450 interactions with ADMET Predictor™. The allyl group may undergo epoxidation, requiring in vitro liver microsome assays .
  • Toxicity : Apply ProTox-II to assess hepatotoxicity risk. Sulfonamides often require renal clearance screening .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Yield Optimization : The final urea coupling step may have low yields (<50%) due to steric hindrance. Explore microwave-assisted synthesis to improve efficiency .
  • Purification : Column chromatography is often needed for intermediates. Switch to recrystallization for cost-effective scale-up .
  • Regulatory Compliance : Ensure intermediates (e.g., 4-chlorobenzenesulfonyl chloride) are documented under Controlled Substances Act guidelines if targeting neuroactive pathways .

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